molecular formula C14H19ClN2O3 B8125903 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8125903
M. Wt: 298.76 g/mol
InChI Key: YWXPTGXAZIJFCT-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a chlorinated pyridine ring, an azetidine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves multiple steps. One common synthetic route starts with the preparation of tert-butyl (6-chloropyridin-2-yl)-carbamate. Under a nitrogen atmosphere, a solution of BOC-anhydride in tetrahydrofuran (THF) is added dropwise to a mixture of 6-chloropyridin-2-ylamine and sodium hexamethyldisilazide solution in THF . The reaction conditions typically involve room temperature and careful control of reagent addition to ensure high yield and purity.

Chemical Reactions Analysis

3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The chlorinated pyridine ring and azetidine ring are key structural features that enable the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester include:

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyridin-2-yl)oxymethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXPTGXAZIJFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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